DS-1040 Tosylate

Übersicht

Beschreibung

DS-1040 Tosylate is an orally active, selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). It has IC50s of 5.92 nM and 8.01 nM for human and rat TAFIa respectively . It is a fibrinolysis enhancer for thromboembolic diseases .

Molecular Structure Analysis

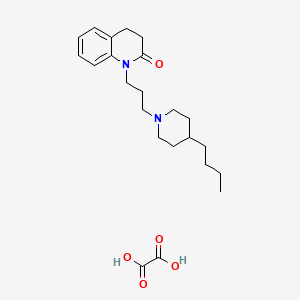

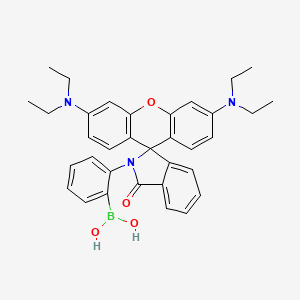

The molecular weight of DS-1040 Tosylate is 465.61 and its formula is C23H35N3O5S . The structure is available on the MedChemExpress website .Chemical Reactions Analysis

DS-1040 Tosylate inhibits human carboxypeptidase N (CPN) in vitro with an IC50 of 3.02 mM . In vivo, DS-1040 Tosylate significantly reduces the microthrombi index at doses of 0.005 mg/kg and greater .Physical And Chemical Properties Analysis

DS-1040 Tosylate is a solid, white to off-white compound . It is soluble in DMSO at 100 mg/mL and in water at ≥ 50 mg/mL .Wissenschaftliche Forschungsanwendungen

1. Stroke Treatment Research

DS-1040 Tosylate is being explored as a treatment for acute ischemic stroke. It functions as an inhibitor of the activated thrombin-activatable fibrinolysis inhibitor (TAFIa). Studies have assessed its hemorrhagic risk in a cerebral ischemia/reperfusion model, demonstrating that DS-1040 does not significantly increase cerebral hemorrhage compared to controls, suggesting it may be a safe thrombolytic enhancer with low risk of cerebral hemorrhage (Edo et al., 2016).

2. Pharmacokinetics and Drug-Drug Interactions

Research has been conducted on the safety and pharmacokinetics of DS-1040, particularly in combination with other drugs like aspirin, clopidogrel, and enoxaparin. These studies have found that concomitant administration of DS-1040 with these drugs is safe and well-tolerated, without serious adverse events or significant changes in coagulation parameters (Limsakun et al., 2020).

3. Behavioral Effects in Animal Models

In animal models, specifically embolized rabbits, DS-1040 has shown promising results. It significantly improved behavioral function, suggesting its potential as a treatment for stroke victims (Lapchak, Boitano, & Noguchi, 2016).

4. Oral Formulation and Pharmacodynamics

The safety, pharmacokinetics, and pharmacodynamics of an oral formulation of DS-1040 have been evaluated. This study highlighted the dose-dependent inhibition of TAFIa activity and supported further clinical development of oral DS-1040 (Zhou et al., 2019).

5. Fibrinolytic Potential and Thrombosis Treatment

DS-1040's role in fibrinolysis and its potential for treating thrombotic diseases have been investigated. It exhibits potent, selective inhibition of TAFIa and enhances fibrinolytic activity, suggesting it could be useful in treating thrombotic diseases with a minimal risk of bleeding (Noguchi et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

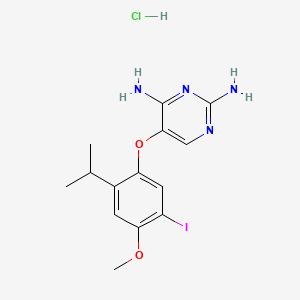

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2.C7H8O3S/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10)/t12?,13-,15?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUWOXSXOMMLGF-JYGFLIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DS-1040 Tosylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.